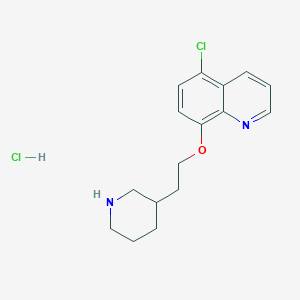![molecular formula C15H22ClNO3 B1426431 Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1220027-59-7](/img/structure/B1426431.png)
Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Vue d'ensemble
Description
“Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride” is a chemical compound with the molecular formula C15H22ClNO3 . It has an average mass of 299.793 Da and a monoisotopic mass of 299.128815 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO3.ClH/c1-12-6-4-5-9-16 (12)10-11-19-14-8-3-2-7-13 (14)15 (17)18;/h2-3,7-8,12H,4-6,9-11H2,1H3, (H,17,18);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Methyl benzoate (p-tolylsulfonyl)hydrazone, a related compound, was synthesized from the reaction between (p-tolylsulfonyl)hydrazide and methyl benzimidate hydrochloride or methyl orthobenzoate. Its decomposition in the presence of alcohols or piperidine produced benzaldehyde mixed acetals and 1-(α-methoxybenzyl)piperidine, respectively, highlighting potential pathways for generating derivatives of Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride for various applications (Crawford & Raap, 1965).
Impurity Characterization in Pharmaceutical Compounds
A study on Raloxifene Hydrochloride, a bulk drug, identified and characterized eight impurities, including Methyl[4-[2-(piperidin-1-yl)ethoxy]]benzoate (PEBE), using gradient high performance liquid chromatography (HPLC) and LCMS. This demonstrates the relevance of Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride in the context of impurity analysis in pharmaceuticals (Reddy et al., 2012).
Radioligand Development for PET Imaging
A derivative, (3-Methoxy-naphthalen)2-yl-(1-benzyl-piperidin)4-yl-acetate (SB-235753), was synthesized and labeled with carbon-11 as a potential radioligand for dopamine D4 receptors in PET imaging. Despite uniform brain distribution in rats, rapid metabolism suggested it might not be suitable for D4 receptor studies, indicating the importance of structural modifications like those in Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride for enhancing PET tracer properties (Matarrese et al., 2000).
Antispasmodic Agent Development
Ester analogues of Methyl 2-(4-(2-piperidinoethoxy)benzoyl)-benzoate hydrochloride, aiming for improved antispasmodic compounds, led to the discovery of HL 752. It showed potent and long-lasting antispasmodic activity, highlighting the therapeutic potential of derivatives of Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride in clinical development (Bal-Tembe et al., 1997).
Impurity Analysis in Combined Dosage Forms
An HPLC method was developed for analyzing impurities in combined suppository dosage forms containing pitophenone hydrochloride, among others. This work underscores the analytical application of compounds like Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride in quality control of pharmaceutical formulations (Vojta et al., 2015).
Safety And Hazards
The compound has several hazard statements: H315, H319, H335 . These indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
methyl 2-(2-piperidin-2-ylethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-18-15(17)13-7-2-3-8-14(13)19-11-9-12-6-4-5-10-16-12;/h2-3,7-8,12,16H,4-6,9-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGHGZQMRHQUMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B1426348.png)
![Methyl (2S,4S)-4-[(cyclobutylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426351.png)
![4-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426353.png)

![4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426356.png)

amine](/img/structure/B1426358.png)
![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426359.png)



![3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426367.png)
![3-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426369.png)
